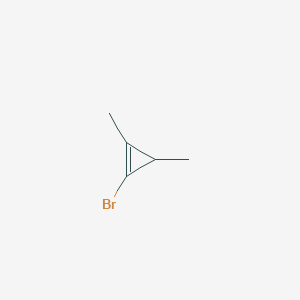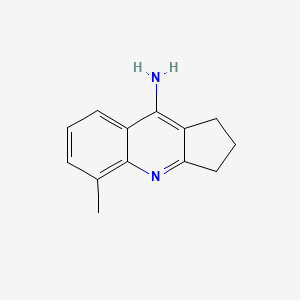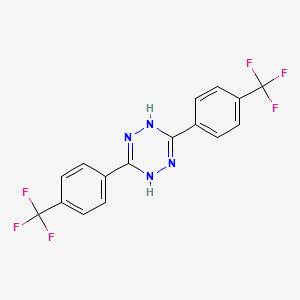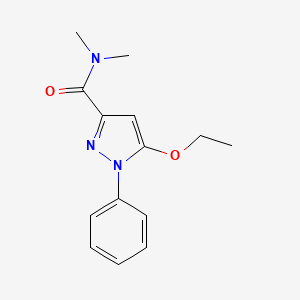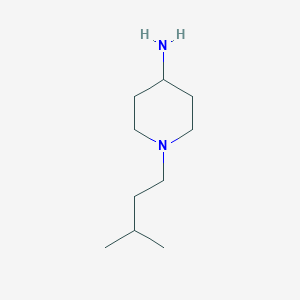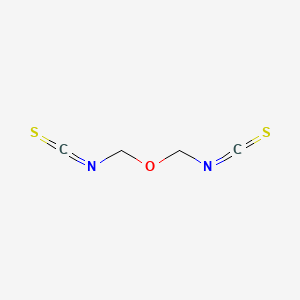
Ether, bis(isothiocyanomethyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ether, bis(isothiocyanomethyl) is a chemical compound with the molecular formula C₄H₄N₂OS₂. It is also known as isothiocyanato(isothiocyanatomethoxy)methane. This compound contains two isothiocyanate groups attached to a central ether linkage, making it a unique and interesting molecule for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ether, bis(isothiocyanomethyl) can be achieved through several methods. One common approach involves the reaction of an alcohol with an isothiocyanate in the presence of a base. The Williamson ether synthesis is a widely used method for preparing ethers, including bis(isothiocyanomethyl) ether. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction .
Industrial Production Methods
Industrial production of ether, bis(isothiocyanomethyl) typically involves large-scale synthesis using similar methods to those used in laboratory settings. The use of phase transfer catalysts and polymer-supported catalysts can enhance the efficiency and yield of the reaction . Additionally, microwave-assisted synthesis and solvent-free micellar conditions have been explored as environmentally friendly and efficient methods for producing ethers .
Análisis De Reacciones Químicas
Types of Reactions
Ether, bis(isothiocyanomethyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines or thioureas.
Substitution: The isothiocyanate groups can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form corresponding thioureas, carbamates, or dithiocarbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thioureas.
Substitution: Thioureas, carbamates, and dithiocarbamates.
Aplicaciones Científicas De Investigación
Ether, bis(isothiocyanomethyl) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound’s isothiocyanate groups are known for their biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modify proteins and enzymes.
Industry: It is used in the production of polymers and as a cross-linking agent in materials science .
Mecanismo De Acción
The mechanism of action of ether, bis(isothiocyanomethyl) involves the reactivity of its isothiocyanate groups. These groups can react with nucleophiles such as amines, thiols, and hydroxyl groups in proteins and enzymes, leading to the formation of thioureas, dithiocarbamates, and carbamates. This reactivity allows the compound to modify biological molecules, potentially altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(1-isothiocyanatoethyl) ether
- Bis(2-isothiocyanatoethyl) ether
- Bis(3-isothiocyanatopropyl) ether
Uniqueness
Ether, bis(isothiocyanomethyl) is unique due to its specific structure, which includes two isothiocyanate groups attached to a central ether linkage. This structure imparts distinct reactivity and properties compared to other similar compounds. The presence of the isothiocyanate groups makes it particularly useful in applications requiring the modification of biological molecules .
Propiedades
Número CAS |
63918-92-3 |
|---|---|
Fórmula molecular |
C4H4N2OS2 |
Peso molecular |
160.2 g/mol |
Nombre IUPAC |
isothiocyanato(isothiocyanatomethoxy)methane |
InChI |
InChI=1S/C4H4N2OS2/c8-3-5-1-7-2-6-4-9/h1-2H2 |
Clave InChI |
HKNQJEYPYMYISH-UHFFFAOYSA-N |
SMILES canónico |
C(N=C=S)OCN=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13943141.png)

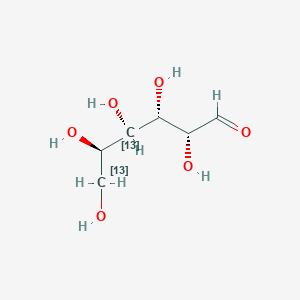

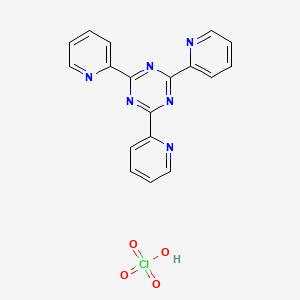


![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)
